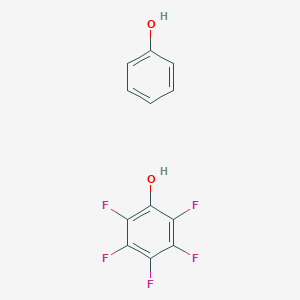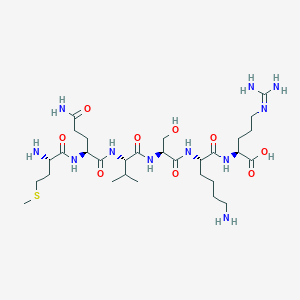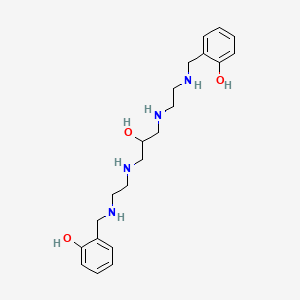
N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromoaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro and sulfonamide groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-nitroaniline: Similar in structure but lacks the sulfonamide group.
N-(2-Bromo-5-nitrophenyl)acetamide: Similar but with an acetamide group instead of a sulfonamide group.
Uniqueness
N-(2-Bromo-5-nitrophenyl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups in a single molecule. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
820961-08-8 |
|---|---|
Fórmula molecular |
C12H8BrN3O6S |
Peso molecular |
402.18 g/mol |
Nombre IUPAC |
N-(2-bromo-5-nitrophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrN3O6S/c13-9-6-5-8(15(17)18)7-10(9)14-23(21,22)12-4-2-1-3-11(12)16(19)20/h1-7,14H |
Clave InChI |
SQTIBNLDYGKKKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)


![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)


![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)

![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)


![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


